molecular formula C13H16F3N3O2 B5290393 N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide

N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide

Cat. No.: B5290393
M. Wt: 303.28 g/mol
InChI Key: IEYOVNHZAMCBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide, also known as TFMN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMN is a nicotinamide derivative that has a unique molecular structure, making it an interesting subject for study. In

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylases. This compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This compound has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide in lab experiments is its unique molecular structure, which can lead to interesting results. This compound has also been shown to have potential applications in various fields, including cancer treatment and Alzheimer's disease. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide. One area of research is in the development of this compound analogs with improved activity and selectivity. Another area of research is in the development of this compound-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential use in cancer treatment and Alzheimer's disease. This compound has unique biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of this compound analogs and this compound-based drugs for the treatment of various diseases.

Synthesis Methods

N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide can be synthesized using a two-step method. The first step involves the reaction of 2-trifluoromethyl-4-morpholinyl chloride with 6-amino-nicotinamide to form 6-(2-trifluoromethyl-4-morpholinyl) nicotinamide. In the second step, N,N-dimethylformamide is added to the reaction mixture, which leads to the formation of this compound.

Scientific Research Applications

N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce cell death in cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's patients.

Properties

IUPAC Name

N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-18(2)12(20)9-3-4-11(17-7-9)19-5-6-21-10(8-19)13(14,15)16/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOVNHZAMCBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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